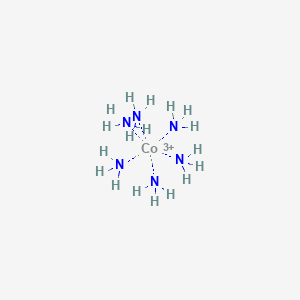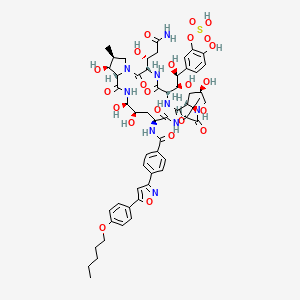
4-(2,4,5-三氯苯氧基)丁酸
描述
4-(2,4,5-Trichlorophenoxy)butyric acid is a chemical compound studied in various contexts, including its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions. For example, a study by Pointillart et al. (2009) details the synthesis of 4-(2-tetrathiafulvalenyl-ethenyl)pyridine radical cation salts containing rare earth complexes, illustrating the intricate processes involved in creating such compounds (Pointillart et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. Kennard et al. (1982) investigated the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, providing insights into the molecular arrangement of similar compounds (Kennard et al., 1982).
Chemical Reactions and Properties
The compound undergoes various chemical reactions. For instance, a study by Uneyama et al. (1983) discusses the electrochemical preparation and reactions of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which showcases the types of reactions that similar compounds can undergo (Uneyama et al., 1983).
Physical Properties Analysis
The physical properties of such compounds are critical for understanding their behavior. A study by Kennard et al. (1982) on the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid also provides information on its physical characteristics, such as crystal system and space group (Kennard et al., 1982).
Chemical Properties Analysis
The chemical properties of 4-(2,4,5-Trichlorophenoxy)butyric acid and related compounds can be complex. For example, the study by Boye et al. (2003) discusses the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid, which gives insights into the chemical behavior and stability of such compounds under different conditions (Boye et al., 2003).
科学研究应用
除草剂吸附与敏感性
4-(2,4,5-三氯苯氧基)丁酸是一种用于林业和农业的内吸除草剂,在聚邻甲苯胺Zr(IV)磷酸盐表面表现出明显的吸附行为。此特性被用于开发农药敏感膜电极。对这种纳米复合材料的吸附热力学的研究表明,它能有效吸附水溶液中的除草剂,使其成为环境监测和净化应用的潜在候选者 (Khan & Akhtar, 2011).
遗传毒性评估
对4-(2,4,5-三氯苯氧基)丁酸,特别是其二甲胺盐(2,4-DB)的遗传毒性研究表明,在各种试验中均未发现明显的遗传毒性。这一发现与哺乳动物中报道的2,4-DB缺乏致癌潜力相一致,表明从遗传毒性的角度来看,它是相对安全的 (Charles et al., 2000).
农药生产中的废水处理
农药行业产生的废水中含有高浓度的各种有毒污染物,包括4-(2,4,5-三氯苯氧基)丁酸。对处理方案的研究表明,生物工艺和颗粒活性炭可以有效去除这些化合物,去除率达到80-90%。这突出了适当的废水处理技术在减轻农药生产对环境造成的污染方面的重要性 (Goodwin et al., 2018).
土壤降解研究
对4-(2,4-二氯苯氧基)丁酸(2,4-DB)在农业土壤中的消散的研究表明,有和没有除草剂使用历史的土壤几乎可以完全降解除草剂。这种降解归因于适应田间除草剂存在的本土微生物菌群。此类研究对于了解农业环境中除草剂的环境影响和持久性至关重要 (Cuadrado et al., 2008).
电化学降解研究
对2,4,5-三氯苯氧基乙酸在水性介质中的电化学降解的研究表明,通过过氧化物混凝可以有效降解。该方法涉及产生羟基自由基进行氧化,显示出从受污染水源中有效去除此类除草剂的潜力 (Boye et al., 2003).
受控释放研究
在纳米技术领域,2,4,5-三氯苯氧基丁酸已被封装在锌-铝层状双氢氧化物中,以创建纳米杂化材料。这种材料在各种水性介质中表现出受控释放特性,这对于受控施用除草剂、减少环境影响和提高效率可能具有重大意义 (Sarijo et al., 2015).
安全和危害
While specific safety and hazard information for “4-(2,4,5-Trichlorophenoxy)butyric acid” was not found, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Always use personal protective equipment and ensure adequate ventilation .
属性
IUPAC Name |
4-(2,4,5-trichlorophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O3/c11-6-4-8(13)9(5-7(6)12)16-3-1-2-10(14)15/h4-5H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWCZQFXFMXXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041334 | |
| Record name | 2,4,5-TB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93-80-1 | |
| Record name | 4-(2,4,5-Trichlorophenoxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-TB [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-T Butyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-TB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-TB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JM4UCP94P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,4,5-TB influence its activity compared to similar herbicides?
A: 2,4,5-TB belongs to the phenoxy-acid herbicide family. Its structure consists of a 2,4,5-trichlorophenoxy ring attached to a butyric acid side chain. Research suggests that the length of this side chain influences the herbicide's activity. For instance, 2,4,5-TB, with its four-carbon butyric acid side chain, exhibits different activity compared to its acetic acid homolog, 2,4,5-T (2,4,5-trichlorophenoxyacetic acid). Studies on white clover cell cultures show that 2,4,5-TB degrades at a similar rate to its 2,4-dichloro analog, 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid), suggesting that the chlorine substitution pattern on the phenoxy ring might not significantly impact the degradation rate of butyric acid homologs. []
Q2: How stable is 2,4,5-TB in soil samples during storage?
A: Research indicates that 2,4,5-TB exhibits good stability in frozen soil samples over extended periods. A study analyzing the stability of various herbicides, including 2,4,5-TB, in different soil types (clay loam, clay, and loamy sand) stored at -15°C for up to 450 days showed consistent recovery rates for 2,4,5-TB. This suggests that frozen storage is a suitable method for preserving the integrity of soil samples contaminated with 2,4,5-TB for future analysis. []
Q3: What are the potential environmental impacts of 2,4,5-TB?
A: Like many herbicides, 2,4,5-TB poses potential risks to the environment. Studies highlight concerns regarding herbicide residues in soil, water sources, and their impact on subsequent crops, animal life, and human health. [] Although specific details on 2,4,5-TB's environmental fate and degradation pathways are limited in the provided abstracts, it is crucial to consider its potential for persistence in the environment, leaching into groundwater, and bioaccumulation in the food chain. Further research on these aspects is necessary to understand the long-term ecological consequences of 2,4,5-TB use.
Q4: How does 2,4,5-TB affect plant growth, and are there variations in species sensitivity?
A: 2,4,5-TB, like other phenoxy-acid herbicides, disrupts plant growth, but the extent of its effect varies between species. A study examining the impact of eight herbicides, including 2,4,5-TB, on red maple (Acer rubrum L.) and white ash (Fraxinus americana L.) seedlings revealed differential sensitivities. [] The research suggests that the application method (shoot vs. root) influences the efficacy of certain herbicides, including 2,4,5-TB. This highlights the importance of considering species-specific sensitivities and application methods when assessing the potential environmental impact of herbicides like 2,4,5-TB.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide](/img/structure/B1204373.png)
![2-(4-chlorophenyl)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1204374.png)


![2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester](/img/structure/B1204378.png)



